molecular formula C8H6BrF2NO2 B12939477 Methyl 2-(6-bromopyridin-3-yl)-2,2-difluoroacetate

Methyl 2-(6-bromopyridin-3-yl)-2,2-difluoroacetate

Cat. No.: B12939477
M. Wt: 266.04 g/mol
InChI Key: TWZOLEKSRSXEPK-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromopyridin-3-yl)-2,2-difluoroacetate is a chemical compound with a molecular formula of C8H6BrF2NO2 It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both bromine and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-bromopyridin-3-yl)-2,2-difluoroacetate typically involves the reaction of 6-bromopyridine-3-carbaldehyde with difluoroacetic acid and methanol in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromopyridin-3-yl)-2,2-difluoroacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound, while nucleophilic substitution with an amine would produce an aminated derivative.

Scientific Research Applications

Methyl 2-(6-bromopyridin-3-yl)-2,2-difluoroacetate has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of Methyl 2-(6-bromopyridin-3-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    6-Bromopyridine-3-carbaldehyde: A precursor in the synthesis of Methyl 2-(6-bromopyridin-3-yl)-2,2-difluoroacetate.

    2-(6-Bromopyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another derivative of 6-bromopyridine with different functional groups.

    6-Bromopyridine-2-carboxylic acid: A related compound with a carboxylic acid group instead of the ester group.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. These atoms can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various research applications.

Properties

Molecular Formula

C8H6BrF2NO2

Molecular Weight

266.04 g/mol

IUPAC Name

methyl 2-(6-bromopyridin-3-yl)-2,2-difluoroacetate

InChI

InChI=1S/C8H6BrF2NO2/c1-14-7(13)8(10,11)5-2-3-6(9)12-4-5/h2-4H,1H3

InChI Key

TWZOLEKSRSXEPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CN=C(C=C1)Br)(F)F

Origin of Product

United States

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